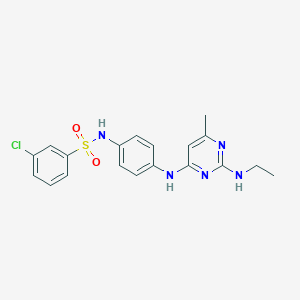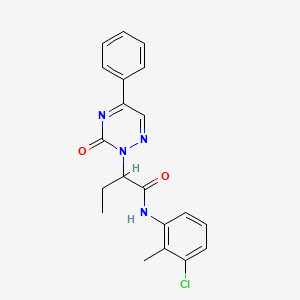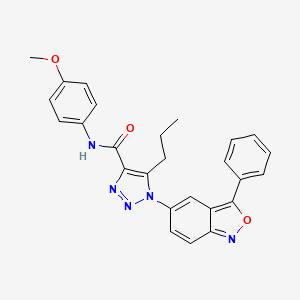
2-(2,3-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group, a fluorophenyl group, and a pyridinyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2,3-dimethylphenol with an appropriate halogenating agent, such as thionyl chloride, to form 2,3-dimethylphenyl chloride.
Nucleophilic Substitution: The phenyl chloride intermediate undergoes nucleophilic substitution with 3-fluorobenzylamine to form the corresponding amine.
Amide Formation: The final step involves the reaction of the amine intermediate with 2-pyridinecarboxylic acid chloride under basic conditions to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy or pyridinyl derivatives.
Aplicaciones Científicas De Investigación
2-(2,3-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or photonic properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2-(2,3-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl and pyridinyl groups enhances its binding affinity and specificity, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,3-DIMETHYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE
- 2-(2,3-DIMETHYLPHENOXY)-N-[(3-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE
- 2-(2,3-DIMETHYLPHENOXY)-N-[(3-BROMOPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE
Uniqueness
The uniqueness of 2-(2,3-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE lies in the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, while the pyridinyl group contributes to its binding affinity to biological targets.
Propiedades
Fórmula molecular |
C23H23FN2O2 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
2-(2,3-dimethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C23H23FN2O2/c1-16-8-6-11-21(17(16)2)28-18(3)23(27)26(22-12-4-5-13-25-22)15-19-9-7-10-20(24)14-19/h4-14,18H,15H2,1-3H3 |
Clave InChI |
ASFPBFMPTHBNJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OC(C)C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-ethylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11310550.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-ethylbutanamide](/img/structure/B11310554.png)
![4-Acetyl-3-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11310555.png)
![(3-Butoxyphenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11310559.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11310565.png)
![N-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11310572.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11310577.png)
![2-[3-(Dimethylamino)propyl]-1-(4-ethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11310585.png)
![N-(4-chlorobenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11310589.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11310590.png)
![2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11310596.png)

